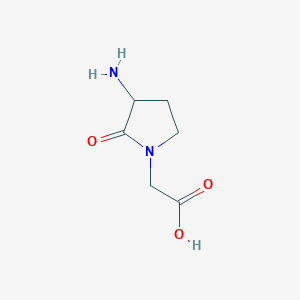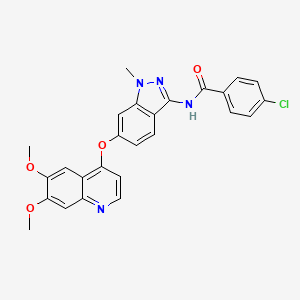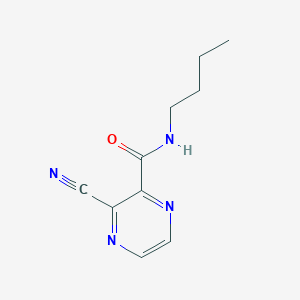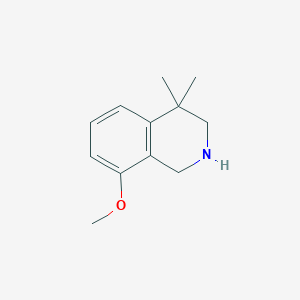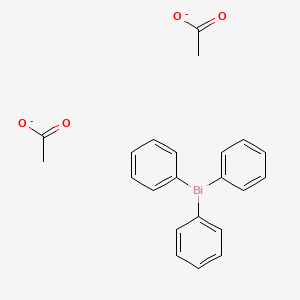![molecular formula C7H13NO2 B13893825 2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for 2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol are not widely documented, the general approach involves the use of palladium-catalyzed reactions due to their efficiency and ability to handle a variety of substrates .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s framework is of interest for developing new pharmaceuticals.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol exerts its effects involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target enzyme or pathway.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Uniqueness
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol stands out due to its specific substitution pattern and the presence of an ethanol group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol |
InChI |
InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2/t6-,7-/m0/s1 |
Clave InChI |
LWYFANJRJTWTJQ-BQBZGAKWSA-N |
SMILES isomérico |
C1[C@H]2CN([C@@H]1CO2)CCO |
SMILES canónico |
C1C2CN(C1CO2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


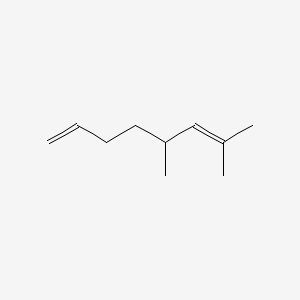
![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)
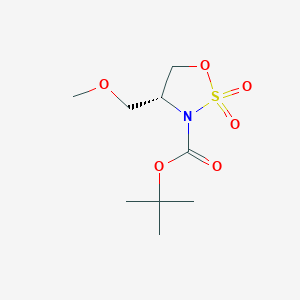
![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
